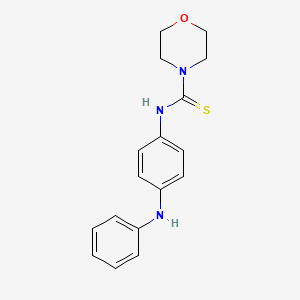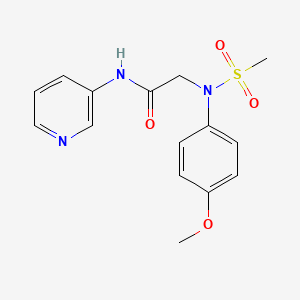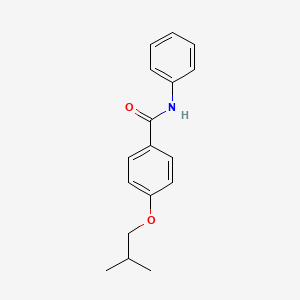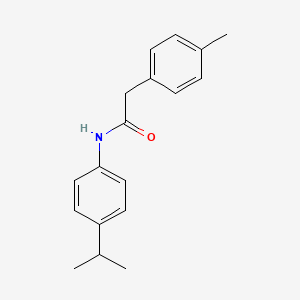![molecular formula C19H14N2O3S B5771534 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5771534.png)
4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid, also known as N-(1-naphthyl)-4-(thiocarboxamido)benzoic acid (NTB), is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the family of nonsteroidal anti-inflammatory drugs (NSAIDs) that have been used for the treatment of various inflammatory conditions. NTB has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for further research.
作用機序
The exact mechanism of action of NTB is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation and pain. NTB has been found to selectively inhibit COX-2, which is the isoform that is responsible for inflammation and pain.
Biochemical and physiological effects:
NTB has been found to exhibit potent anti-inflammatory and analgesic effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. In addition, NTB has been found to inhibit the migration of leukocytes to the site of inflammation, which can further reduce inflammation. NTB has also been shown to have anticancer properties, with studies indicating that it can induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of using NTB in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of using NTB in lab experiments is its potential toxicity. NTB has been found to exhibit cytotoxicity in some cell lines, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on NTB. One area of research is to further elucidate the mechanism of action of NTB. This will help to better understand how NTB exerts its anti-inflammatory and analgesic effects, and may lead to the development of more effective treatments for inflammatory conditions. Another area of research is to investigate the potential use of NTB in combination with other drugs for the treatment of cancer. Finally, there is a need for further research to investigate the potential toxicity of NTB, and to develop strategies to minimize any potential adverse effects.
合成法
The synthesis of NTB involves the reaction between 1-naphthylamine and 4-chlorobenzoic acid, followed by the reaction with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonium thiocyanate to form the final product, NTB.
科学的研究の応用
NTB has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. In addition, NTB has been shown to have anticancer properties, with studies indicating that it can induce apoptosis in cancer cells.
特性
IUPAC Name |
4-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-17(16-7-3-5-12-4-1-2-6-15(12)16)21-19(25)20-14-10-8-13(9-11-14)18(23)24/h1-11H,(H,23,24)(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTSOKFHCKYXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-3-[2-(2-propionylphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5771452.png)
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)
![2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5771462.png)


![N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5771503.png)



![1-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5771518.png)
![2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5771525.png)

![1-{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5771544.png)
![4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5771552.png)